Technical Guide: m-Quinquephenyl – Structure, Properties, and Synthesis
Technical Guide: m-Quinquephenyl – Structure, Properties, and Synthesis
[1]
Introduction
m-Quinquephenyl (CAS: 16716-13-5), chemically known as 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl or 1,3-bis(3-biphenylyl)benzene , is a meta-linked oligophenylene consisting of five benzene rings.[1] Unlike its para-isomer (p-quinquephenyl), which is a rigid, linear rod-like molecule known for its high melting point and blue fluorescence, m-quinquephenyl possesses a kinked, non-planar structure.[1]
This structural distinction fundamentally alters its physicochemical and photophysical profile.[1] While p-isomers are dominant in scintillator applications due to high quantum yields in the visible spectrum, m-isomers are critical in organic light-emitting diodes (OLEDs) as wide-bandgap host materials.[1] Their interrupted conjugation confines excited states (high triplet energy), preventing reverse energy transfer from phosphorescent dopants.[1]
Chemical Structure & Molecular Architecture
The defining feature of m-quinquephenyl is the 1,3- (meta-) linkage between the central and adjacent phenyl rings.[1] This topology disrupts the delocalization of
Conformational Analysis[1]
-
Torsion Angles: Steric repulsion between ortho-hydrogens forces the adjacent phenyl rings to twist out of planarity.[1] The inter-ring torsion angle typically ranges between 35° and 40° in the ground state.
-
Conjugation Break: The meta-linkage acts as a conjugation barrier.[1] Consequently, the "effective conjugation length" of m-quinquephenyl does not extend over the entire five-ring chain but is rather confined to segments resembling biphenyl or terphenyl units.[1]
-
Packing: The kinked geometry prevents the efficient
-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> stacking observed in linear p-oligophenyls, leading to significantly lower melting points and higher solubility in organic solvents.
Physicochemical Properties[1][2][3][4][5][6]
The following data contrasts m-quinquephenyl with its para-isomer to highlight the structural impact.
| Property | m-Quinquephenyl | p-Quinquephenyl | Note |
| CAS Number | 16716-13-5 | 3073-05-0 | |
| Molecular Formula | C | C | Isomers |
| Molecular Weight | 382.50 g/mol | 382.50 g/mol | |
| Melting Point | ~170.5 °C (443.7 K) | 388–391 °C | m-isomer melts >200°C lower due to poor packing. |
| Solubility | Soluble (Toluene, CHCl | Insoluble/Poor | Kinked structure reduces lattice energy. |
| Fluorescence ( | UV / Deep Blue (~340-360 nm) | Blue (~370-400 nm) | m-linkage blue-shifts emission. |
| Triplet Energy ( | High (~2.6–2.8 eV) | Low | Crucial for OLED host applications. |
Note on Thermal Data: The melting point of m-quinquephenyl (443.7 K) is derived from calorimetric studies on meta-oligophenyl series, confirming the trend of decreasing melting points relative to para-isomers due to increased entropy of fusion and reduced enthalpy of fusion.
Photophysical Characteristics
The meta-linkage effectively decouples the electronic states of the constituent rings.
-
Absorption: The UV absorption spectrum resembles that of m-terphenyl rather than a conjugated pentaphenyl chain.[1] The absorption maximum (
) typically lies near 250–260 nm .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Fluorescence: Emission is confined to the UV/deep-blue region.[1] Unlike p-oligophenyls where fluorescence red-shifts with chain length, the fluorescence energy of m-oligophenyls is nearly independent of chain length because the excited state does not delocalize across the meta-barrier.[1]
-
Quantum Yield: Generally lower than the rigid p-isomer in solution due to increased rotational freedom (non-radiative decay channels), but high in solid-state matrices where rotation is restricted.[1]
Diagram: Photophysical Energy Transfer (OLED Host Context)
The following diagram illustrates why m-quinquephenyl is an ideal host for phosphorescent dopants (e.g., Ir(ppy)
Caption: Energy level diagram showing m-Quinquephenyl functioning as a high-triplet-energy host, confining excitons on the dopant.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most efficient route to m-quinquephenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high regioselectivity and tolerance for functional groups.[1]
Retrosynthetic Strategy
The molecule can be assembled by coupling 1,3-dibromobenzene (core) with two equivalents of 3-biphenylboronic acid (wings).[1]
Experimental Workflow
Reagents:
-
1,3-Dibromobenzene (1.0 eq)[1]
-
3-Biphenylboronic acid (2.5 eq) – Excess ensures complete double coupling.[1]
-
Catalyst: Pd(PPh
)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (3-5 mol%) -
Base: Na
COngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (2M aqueous solution) -
Solvent: Toluene / Ethanol (4:1 ratio)[1]
Step-by-Step Protocol:
-
Preparation: In a generic Schlenk flask, dissolve 1,3-dibromobenzene (10 mmol) and 3-biphenylboronic acid (25 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).
-
Degassing: Degas the solution vigorously with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).
-
Activation: Add the aqueous Na
CO solution (20 mL) and the Pd(PPh ) catalyst. -
Reflux: Heat the biphasic mixture to reflux (~90-100°C) under inert atmosphere for 24–48 hours. Monitor reaction progress via TLC (eluent: Hexane/DCM).[1]
-
Work-up:
-
Cool to room temperature.[1]
-
Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.
-
Wash combined organics with brine and dry over anhydrous MgSO
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane/DCM gradient).
-
Final Isolation: Recrystallize from ethanol or a toluene/hexane mixture to obtain white crystalline needles.
Diagram: Synthesis Pathway
Caption: Double Suzuki-Miyaura coupling strategy for synthesizing m-Quinquephenyl from a dibromobenzene core.
Applications
-
OLED Host Materials: Due to its high triplet energy (
), m-quinquephenyl is used as a host for blue and green phosphorescent emitters. The meta-conjugation prevents the host from quenching the dopant's emission.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Scintillators: While less common than p-quinquephenyl, the m-isomer is used in liquid scintillation cocktails where solubility is paramount and a shorter wavelength (UV) emission is required to match specific photomultiplier sensitivities.[1]
-
Crystal Engineering: Used as a model compound to study the effects of conformational disorder on the entropy of fusion in oligophenyls.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, m-Quinquephenyl. Retrieved from [Link][1]
-
Naef, R. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds. Molecules, 24(10), 1896.[1] (Provides thermodynamic data including Melting Point). Retrieved from [Link][1]
-
Hurst, J. et al. (2015). Contrasting the optical properties of the different isomers of oligophenylene. Physical Chemistry Chemical Physics.[1] (Details the photophysics and conjugation breaks). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for synthesis).
